![molecular formula C11H17N3O2 B2393507 N-(tert-butyl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034248-84-3](/img/structure/B2393507.png)
N-(tert-butyl)-6-ethoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(tert-butyl)-6-ethoxypyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound would include a pyrimidine ring substituted with an ethoxy group at the 6-position and a tert-butyl carboxamide group .Chemical Reactions Analysis
The chemical reactions of this compound could involve the pyrimidine ring, the ethoxy group, or the tert-butyl carboxamide group. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Scientific Research Applications
Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)
- Application : Researchers have explored the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. By studying these profiles, they differentiate between natural and recombinant EPO. The presence of specific isoforms in an asialo pattern (devoid of sialic acid) serves as evidence of rHuEPO use .
Nitration Reactions Using tert-Butyl Nitrite (TBN)
- Application : Researchers have investigated the nitration of various compounds using TBN. These include alkanes, alkenes, alkynes, and aromatic compounds. TBN facilitates selective nitration reactions, leading to the introduction of nitro groups into organic molecules .
Aerobic Oxidation Reactions
- Application : TBN has been employed in aerobic oxidation reactions. It acts as a mild oxidant, enabling the conversion of organic substrates under aerobic conditions. These reactions have applications in the synthesis of valuable compounds .
Annulation Reactions
- Application : Researchers have explored annulation reactions using TBN. These reactions allow the formation of complex ring systems, providing access to diverse heterocyclic compounds. Such compounds find applications in medicinal chemistry and materials science .
Diazotization Reactions
- Application : TBN has been used as a diazotizing agent. Diazotization reactions are crucial for the synthesis of azo dyes, pharmaceutical intermediates, and other functionalized compounds .
Sequential Nitrosylation Reactions
- Application : Researchers have explored sequential nitrosylation reactions using TBN. These reactions allow the controlled installation of nitroso groups at specific positions in organic molecules. Such functionalization is valuable in drug discovery and materials science .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-6-ethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-5-16-9-6-8(12-7-13-9)10(15)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZQKJKPVKVPTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-6-ethoxypyrimidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.